![molecular formula C32H34F6N4O6 B1435854 Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) CAS No. 591742-74-4](/img/structure/B1435854.png)
Rhodamine 6G ethylenediamine amide bis (trifluoroacetate)
Overview
Description
Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) is a fluorescent labeling rhodamine used for proteomics research . It has a molecular weight of 684.63 and a molecular formula of C28H32N4O2•2C2HF3O2 .
Molecular Structure Analysis
The molecular structure of Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) consists of a rhodamine core, which is a xanthene dye, and two ethylenediamine groups . The structure also includes two trifluoroacetate groups .Physical And Chemical Properties Analysis
Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) is a light pink powder . It is soluble in chloroform and water . Its fluorescence emission maximum is at 553 nm in 0.1 M phosphate pH 3.0 when excited at 528 nm .Scientific Research Applications
Photophysical Properties
Rhodamine moieties are employed in the design of trans bis(tributylphosphine) Pt(II) bisacetylide complexes, showcasing acid/base-switchable photophysical properties. These properties include reversible transformations between spirolactam and opened amide structures, with significant implications for designing transition metal complexes activated by external stimuli (Majumdar et al., 2015).
Chemodosimetry
Rhodamine-based compounds serve as fluorescent and colorimetric chemodosimeters, displaying high selectivity toward specific ions like Hg2+ in aqueous solutions. This specificity facilitates the development of sensitive detection methods for environmental and biological applications (Wu et al., 2007).
Chelation Therapy
Compounds such as bis(histidine) ethylenediamine tetraacetic acid, analogs of Rhodamine 6G ethylenediamine, have been evaluated for their potential in MR and chelation therapy. Their stability and interaction with essential metals suggest their application in medical treatments (Srivastava et al., 2014).
Potential Biological Functions
Rhodamine B-ethylenediamine-hyaluronan acid demonstrates potential as biological functional materials, indicating applications in drug delivery systems due to its structural and fluorescence properties (Li et al., 2018).
Fluorescence Probes
Rhodamine 6G derivatives are synthesized for rapid detection of ions like bismuth (III), showcasing fluorescence enhancement and colorimetric change, highlighting their use in detecting bismuth-containing drugs in solutions (Zhang et al., 2018).
Mechanism of Action
Target of Action
Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) is primarily used as a molecular probe . It is used in proteomics research , where it binds to proteins and other macromolecules, allowing researchers to track and visualize these targets under a microscope .
Mode of Action
The compound interacts with its targets through fluorescent labeling . When exposed to light at a specific wavelength (528 nm), it absorbs the light and re-emits it at a longer wavelength (553 nm) . This change in light emission, known as fluorescence, allows the labeled targets to be visualized .
Biochemical Pathways
The exact biochemical pathways affected by Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) can vary depending on the specific targets being studied. Instead, it allows researchers to observe the target’s role in various biochemical pathways in real-time .
Pharmacokinetics
As a molecular probe used in laboratory settings, it is typically applied directly to the sample being studied
Result of Action
The primary result of the action of Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) is the visualization of the target molecules . By emitting light at a specific wavelength when exposed to light, it allows researchers to track the location and movement of the target molecules within a sample .
Action Environment
The efficacy and stability of Rhodamine 6G ethylenediamine amide bis (trifluoroacetate) can be influenced by various environmental factors. For instance, it is recommended to be stored at -20°C and protected from light and moisture to maintain its stability . Furthermore, its fluorescence properties can be affected by the pH and the presence of other substances in the sample .
properties
IUPAC Name |
[9-[2-(2-azaniumylethylcarbamoyl)phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;2,2,2-trifluoroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2.2C2HF3O2/c1-5-30-23-15-25-21(13-17(23)3)27(19-9-7-8-10-20(19)28(33)32-12-11-29)22-14-18(4)24(31-6-2)16-26(22)34-25;2*3-2(4,5)1(6)7/h7-10,13-16,30H,5-6,11-12,29H2,1-4H3,(H,32,33);2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBDSCJKOGANEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)NCC[NH3+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34F6N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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